Bithionol sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O3S/c13-5-1-7(15)11(17)9(3-5)20(19)10-4-6(14)2-8(16)12(10)18/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAJWWXZIQJVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046225 | |
| Record name | Bithionoloxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844-26-8 | |
| Record name | Bithionol sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bithionoloxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,4-dichlorophenol) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523910 | |
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| Record name | Bithionoloxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bithionoloxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BITHIONOLOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PL3DO2B30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity and Efficacy Research of Bithionoloxide
Anthelmintic Efficacy Studies of Bithionoloxide
Bithionoloxide has demonstrated significant anthelmintic activity, primarily targeting cestodes (tapeworms) and trematodes (flukes). Its effectiveness has been studied in various experimental models and against different life stages of parasites.
Research on Cestocidal Activity of Bithionoloxide
Bithionoloxide has been identified as an effective cestocide. Studies have shown its ability to reduce tapeworm burdens. For instance, a field trial evaluating a bithionol (B75329) paste formulation in horses indicated substantial efficacy against tapeworm infections. In one study, a bithionol paste demonstrated a reduction of tapeworm burdens by 87% at a dosage of 5 mg/kg and achieved 100% efficacy at 10 mg/kg researchgate.net. These findings highlight its potential as a cestocidal agent.
Research on Fasciolicidal Activity of Bithionoloxide, including against Fasciola hepatica
The compound has also been utilized as a fasciolicide, exhibiting activity against liver flukes, including Fasciola hepatica. Research comparing Bithionoloxide with other anthelmintics in experimental models has provided quantitative data on its efficacy. In studies involving rabbits infected with Fasciola species, Bithionoloxide treatment resulted in the complete elimination of mature flukes, showing 100% efficacy in one experimental group who.int. Against immature flukes, the efficacy was noted to be less pronounced, with reduction rates reported around 60% in one study group and 46.6% in another who.int. Bithionoloxide has been considered a valuable fasciolicide, historically serving as a first-line therapy due to its acceptable cure rates nih.gov.
| Parasite Stage | Host | Experimental Group | Efficacy (%) |
| Immature Flukes | Rabbits | Group IIa | 60 |
| Immature Flukes | Rabbits | Group IIIa | 46.6 |
| Mature Flukes | Rabbits | Group IIb | 100 |
General Trematocidal Activity Research of Bithionoloxide
Beyond specific species like Fasciola hepatica, Bithionoloxide has shown general trematocidal activity. It has been noted that Bithionoloxide may have more pronounced effects against Fasciola hepatica compared to other trematodes nih.gov. Its application as an alternative treatment in paragonimiasis, an infection caused by lung flukes (which are trematodes), further supports its broader trematocidal properties patient.info.
Efficacy Studies of Bithionoloxide against Immature Flukes
The efficacy of Bithionoloxide against immature stages of flukes has been a point of particular investigation. While effective against adult parasites, its efficiency against immature flukes is generally considered poorer medkoo.com. Experimental studies have quantified this, showing lower efficacy rates against juvenile Fasciola species compared to adult worms who.int. For instance, in rabbit models, Bithionoloxide achieved approximately 60% efficacy against immature flukes, whereas it demonstrated 100% efficacy against mature flukes who.int. This differential activity suggests that while it can impact immature stages, it may not be as potent as against more developed parasites.
| Parasite Stage | Host | Efficacy (%) |
| Immature Flukes | Rabbits | 60 |
| Immature Flukes | Rabbits | 46.6 |
Investigations of Bithionoloxide in Paragonimiasis
Bithionoloxide has been investigated and used as an alternative treatment for paragonimiasis, a disease caused by lung flukes of the genus Paragonimus patient.info. Research indicates that Bithionoloxide is effective against trematodes involved in paragonimiasis who.int. While praziquantel (B144689) is often the primary drug of choice for paragonimiasis, Bithionoloxide serves as a recognized alternative treatment option patient.info.
Experimental Studies on Bithionoloxide in Clonorchiasis
Information regarding experimental studies specifically evaluating the efficacy of Bithionoloxide against Clonorchis sinensis (causing clonorchiasis) is limited in the provided research summaries. While clonorchiasis is a significant human parasitic disease, the primary treatments discussed in the literature typically involve praziquantel who.int. The available research does not detail specific experimental findings or efficacy data for Bithionoloxide in the context of clonorchiasis.
Compound Name List:
Bithionoloxide
Fasciola hepatica
Paragonimus species
Clonorchis sinensis
Research on Bithionoloxide Efficacy against Paramphistomum daubneyi
While Bithionoloxide has been historically recognized as a fasciolicide, often used in combination with other compounds due to limited efficacy against immature flukes, specific detailed research findings on its efficacy against Paramphistomum daubneyi are not extensively detailed within the provided literature. It is noted that since the banning of Bithionoloxide, the prevalence of paramphistomes has reportedly increased, suggesting its prior use in managing such infections cabidigitallibrary.org. However, current research primarily focuses on alternative anthelmintics like oxyclosanide and closantel (B1026) for controlling Paramphistomum daubneyi cabidigitallibrary.orgnih.govagr.hrmdpi.com.
Anti-cancer Activity Research of Bithionoloxide
Bithionoloxide (BT) has been investigated for its potential anti-cancer properties, showing cytotoxic effects on various cancer cell lines and demonstrating activity in preclinical models.
Bithionol (BT) has been previously reported to inhibit solid tumor growth in several preclinical cancer models, including those representing breast cancer, melanoma, ovarian, and cervical cancer chemsrc.comnih.govnih.govnih.gov. For instance, one study indicated that while Bithionol did not exhibit significant anti-tumor potential in an in vivo xenograft model of human ovarian cancer, it did induce apoptosis within the tumor cells nih.gov. The authors suggested that factors such as the pharmaceutical grade of Bithionol used, the administration method, or the stage of the disease might have influenced these findings nih.gov.
Bithionol (BT) has demonstrated dose-dependent cytotoxic effects against a panel of ovarian cancer cell lines, irrespective of their sensitivity to cisplatin (B142131) chemsrc.comnih.govnih.gov. The inhibitory concentration 50% (IC50) values ranged between 19 µM and 60 µM chemsrc.comnih.govnih.gov. Notably, Bithionol exhibited similar IC50 values for both cisplatin-sensitive and cisplatin-resistant variants of ovarian cancer cell lines nih.govplos.orgnih.gov.
The mechanisms underlying Bithionol's cytotoxicity include the induction of apoptosis, evidenced by the activation of caspases 3/7, cleavage of PARP, loss of mitochondrial potential, and nuclear condensation nih.govnih.gov. Furthermore, Bithionol treatment has been associated with cell cycle arrest, primarily in the G1/M phase, and an increase in reactive oxygen species (ROS) generation chemsrc.comnih.govnih.gov. The compound also shows activity in inhibiting autotaxin (ATX) nih.govnih.govnih.gov. In combination studies with paclitaxel (B517696), Bithionol demonstrated synergistic interactions, particularly when administered simultaneously or following paclitaxel pretreatment, which was attributed to enhanced ROS generation and apoptosis plos.orgnih.govplos.org.
| Cell Line(s) Tested | IC50 Range (µM) | Key Mechanisms of Action |
| Panel of ovarian cancer cell lines (including cisplatin-sensitive and resistant variants) | 19 - 60 | Apoptosis induction (caspase activation, PARP cleavage), cell cycle arrest (G1/M), ROS generation, ATX inhibition. |
Studies on Bithionoloxide's Modulation of Glycogen (B147801) Accumulation in Cellular Models
Research into the biochemical pathways influenced by Bithionoloxide has included investigations into its effects on glycogen accumulation, a critical energy storage molecule in cells. Glycogen metabolism is a complex process regulated by enzymes such as glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis. Targeting GS has been proposed as a therapeutic strategy for glycogen storage diseases (GSDs) characterized by excessive glycogen accumulation.
Studies have compared the effects of Bithionoloxide with related compounds, such as Bithionol and hexachlorophene (B1673135) (HCLP), on glycogen accumulation in cellular models. In one such investigation, while Bithionol and HCLP demonstrated dose-dependent inhibition of glycogen accumulation, Bithionoloxide did not exhibit this inhibitory effect. This lack of inhibition by Bithionoloxide was observed in cellular assays, including those measuring 14C-glucose incorporation into glycogen. The observed reductions in glycogen in cells treated with Bithionol and HCLP were also noted to potentially be linked to their general cytotoxicity, a factor not significantly attributed to Bithionoloxide in this context.
Mechanisms of Action of Bithionoloxide
Cellular and Molecular Mechanisms of Bithionoloxide in Parasitic Organisms
Research on Bithionoloxide's Disruption of Specific Biochemical Pathways in Parasites
Bithionoloxide has been explored for its potential as an anthelmintic or antiparasitic agent, given its structural relationship to compounds known to be effective against certain parasites. The compound's ability to target specific biochemical pathways within parasitic organisms, potentially disrupting their survival and reproductive capabilities, is a key area of interest in ongoing research. However, the precise biochemical pathways that Bithionoloxide may disrupt in parasitic organisms have not been specifically identified or detailed in the available scientific literature. Further research is required to elucidate these mechanisms.
Mechanisms of Bithionoloxide's Anti-cancer Activity
Research into the anti-cancer activity of Bithionoloxide is in its early stages, with investigations focusing on its potential to interfere with cellular processes critical for cancer cell proliferation and survival.
Research on Bithionoloxide-Induced Cell Cycle Arrest (G1/M phase)
Cell cycle arrest, particularly at the G1 or M phases, is a common mechanism by which anti-cancer agents inhibit tumor growth. While general studies have explored how various compounds can induce cell cycle arrest in cancer cells, specific research detailing Bithionoloxide's effect on inducing cell cycle arrest in the G1 or M phases is not extensively documented in the current literature. Investigations into its precise impact on cell cycle progression are needed to confirm such activity.
Studies on Bithionoloxide's Generation of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) play a complex role in cancer, acting as signaling molecules at low to moderate levels to promote proliferation and survival, but inducing damage and apoptosis at higher concentrations. While it is understood that many anti-cancer agents exert their effects, in part, through the modulation of ROS levels, specific studies demonstrating Bithionoloxide's role in generating ROS within cancer cells have not been identified in the reviewed literature. Further research is necessary to explore whether Bithionoloxide influences cellular redox balance.
Investigations into Bithionoloxide's Glycogen (B147801) Synthase Inhibition
Studies investigating the effects of compounds on glycogen accumulation have indicated that, in contrast to Bithionol (B75329) and other related compounds, Bithionoloxide did not exhibit dose-dependent inhibition of glycogen accumulation in tested cell lines. This suggests that glycogen synthase inhibition is not a primary mechanism of action for Bithionoloxide in this context.
Analysis of Bithionoloxide's Interaction with Intracellular Proteins
The interaction of Bithionoloxide with intracellular proteins is an area of ongoing investigation. While its parent compound, Bithionol, and related molecules are known to affect various intracellular proteins, specific targets for Bithionoloxide have not been widely reported. Preliminary research, including virtual screening studies, has suggested a potential interaction with Menin/histone-lysine N-methyltransferase (MLL) as a possible target. However, these findings require further experimental validation to confirm direct interaction and elucidate the functional consequences of such interactions within cellular environments.
General Modes of Bithionoloxide Bioactivity and Target Interactions
Bithionoloxide, a derivative of bithionol, has emerged as a compound of interest for its diverse bioactivities. Research indicates its potential as an antiparasitic agent, with studies exploring its capacity to target specific biochemical pathways essential for parasite survival and reproduction ontosight.ai. Beyond its antiparasitic applications, Bithionoloxide has also demonstrated significant promise in preclinical cancer models, notably by inhibiting the growth of solid tumors chemsrc.com. Its cytotoxic effects against ovarian cancer cell lines have been documented, leading to cell cycle arrest at the G1/M phase and an increase in reactive oxygen species (ROS) generation chemsrc.com. These findings suggest that Bithionoloxide interacts with cellular machinery to disrupt normal physiological processes, thereby exerting its biological effects. The precise molecular targets and interaction mechanisms are subjects of ongoing investigation, but the compound's chemical structure, particularly the presence of the sulfoxide (B87167) group, is understood to be critical for its bioactivity ontosight.ai.
Influence of the Sulfoxide Functional Group on Bithionoloxide's Reactivity and Biological Interactions
The sulfoxide functional group (-S=O) is a defining characteristic of Bithionoloxide, distinguishing it from its parent compound, bithionol, and significantly influencing its chemical reactivity and biological interactions ontosight.ai. This polar functional group imparts unique properties to the molecule, enabling it to engage in various interactions within biological systems wikipedia.org. The sulfoxide moiety can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors rsc.org.
Furthermore, sulfoxides can act as intermediates in metabolic pathways or function as modifiers of protein activity. This is often achieved through the formation of covalent bonds, particularly with cysteine residues in proteins, a mechanism that could underpin some of Bithionoloxide's observed biological effects ontosight.ai. The chemical structure of Bithionoloxide, specifically identified as 6,6'-Sulfinylbis(2,4-dichlorophenol), highlights how the sulfoxide group bridges two dichlorophenol units, dictating the spatial arrangement and electronic properties that govern its interactions with biological targets nih.gov. The potential for the sulfoxide group to be further oxidized to a sulfone also presents a pathway for altering the molecule's hydrophilicity and, consequently, its biological activity and cellular uptake rsc.org.
Chemical and Physical Properties of Bithionoloxide
| Property | Value | Source |
| Chemical Formula | C₁₂H₆Cl₄O₃S | chemsrc.comnih.gov |
| Molecular Weight | 372.05100 g/mol | chemsrc.com |
| Molecular Weight | 372.0 g/mol | nih.gov |
| Density | 1.86 g/cm³ | chemsrc.com |
| Boiling Point | 532.7 °C at 760 mmHg | chemsrc.com |
| Melting Point | N/A | chemsrc.com |
| Surface Area | 76.7 Ų | nih.gov |
| LogP | 5.1 | nih.gov |
| Molecular Weight (Monoisotopic) | 371.876226 Da | nih.gov |
| Molecular Weight (Exact) | 369.879176 Da | nih.gov |
List of Compounds Mentioned:
Bithionoloxide
Bithionol
Isopropyl sulfoxide
Dimethyl sulfoxide (DMSO)
Esomeprazole
Omeprazole
Armodafinil
Methionine sulfoxide
Preclinical Pharmacological and Toxicological Investigations of Bithionoloxide
Safety Profile Assessments of Bithionoloxide in Preclinical Models
The preclinical safety assessment of a drug candidate is a critical step in its development, aiming to identify potential adverse effects and establish a preliminary safety profile. For bithionoloxide, these evaluations involve a series of non-clinical studies in various animal models to understand its physiological and toxicological effects.
While specific, comprehensive safety profile assessments for bithionoloxide are not extensively detailed in the public domain, the general approach for such a compound would involve a tiered system of toxicological testing. This typically begins with acute toxicity studies to determine the effects of a single high dose, followed by sub-chronic and chronic toxicity studies where the compound is administered repeatedly over a longer period. These studies are designed to identify potential target organs for toxicity and to determine a "No Observable Adverse Effect Level" (NOAEL), which is the highest dose that does not produce any statistically or biologically significant increases in the frequency or severity of adverse effects.
The safety evaluation would also include assessments of genotoxicity to determine if the compound can cause genetic mutations, and reproductive and developmental toxicity studies to evaluate its potential effects on fertility and fetal development. For compounds intended for long-term use, carcinogenicity studies are also conducted to assess the potential to cause cancer.
Although detailed reports on bithionoloxide's comprehensive safety profile are limited, its structural relationship to bithionol (B75329), a compound with a more established toxicological profile, would guide the specific assays and endpoints of interest. For instance, given that some related compounds have shown hepatotoxicity, liver function would be a key area of investigation in the safety assessment of bithionoloxide.
In Vitro Toxicity Studies of Bithionoloxide (e.g., cellular damage, cytotoxicity assays)
In vitro toxicity studies are essential for screening the cytotoxic potential of a compound and understanding its mechanism of cellular damage. These studies utilize cultured cells to provide a rapid and ethical means of assessing toxicity before proceeding to more complex and costly in vivo studies.
Bithionoloxide has been evaluated for its in vitro toxicity against various cell types. One notable study investigated its effects on Neoparamoeba spp., the causative agent of amoebic gill disease (AGD) in Atlantic salmon. nih.gov In this study, bithionoloxide demonstrated significant toxicity to the amoebae at concentrations ranging from 0.1 to 10 mg/L over a 72-hour period. nih.govresearchgate.net The viability of the amoebae was assessed using the trypan blue exclusion method, a common cytotoxicity assay that distinguishes between viable and non-viable cells based on membrane integrity. nih.gov
The study revealed that at concentrations greater than 5 mg/L, the toxicity of bithionoloxide was comparable to that of freshwater, a standard treatment for AGD. nih.gov Specifically, at a concentration of 10 mg/L, bithionoloxide caused a 57% relative reduction in amoebae numbers within the first 24 hours, and a 99% reduction after 72 hours when compared to the seawater control. ncats.io
These findings highlight the cytotoxic potential of bithionoloxide against this specific parasite. Further in vitro studies would be necessary to assess its cytotoxicity against a broader range of cell lines, including mammalian cells, to better understand its potential for off-target effects and its therapeutic index. Common cytotoxicity assays that could be employed include the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies cell membrane damage. youtube.comthermofisher.com
Interactive Data Table: In Vitro Toxicity of Bithionoloxide against Neoparamoeba spp.
| Concentration (mg/L) | Exposure Time (hours) | Relative Reduction in Viable Amoebae (%) |
| 10 | 24 | 57 |
| 10 | 72 | 99 |
Data derived from a study on the in vitro toxicity of bithionoloxide to Neoparamoeba spp. ncats.io
In Vivo Toxicity Studies of Bithionoloxide
In vivo toxicity studies are conducted in living organisms to evaluate the systemic effects of a compound and to identify potential target organs of toxicity. These studies are a critical component of preclinical safety assessment and provide data that is more representative of the complex physiological environment in a whole organism compared to in vitro models.
While specific in vivo toxicity data for bithionoloxide is not extensively available in the provided search results, the general methodology for such studies can be described. Acute toxicity studies are typically the first step, involving the administration of a single, high dose of the compound to animals, usually rodents, to determine the median lethal dose (LD50) and to observe any immediate signs of toxicity. murigenics.com Following acute studies, sub-chronic and chronic toxicity studies are conducted, where the compound is administered daily for a period of weeks or months. During these studies, a wide range of parameters are monitored, including changes in body weight, food and water consumption, clinical signs of toxicity, and hematological and biochemical markers. nih.gov
At the end of the study period, a comprehensive necropsy and histopathological examination of all major organs and tissues are performed to identify any treatment-related changes. These examinations are crucial for identifying target organs of toxicity and for understanding the nature of any pathological changes.
Given that bithionoloxide is a metabolite of bithionol, some of the toxicological findings for the parent compound may be relevant. For example, if bithionol has been shown to cause liver or kidney toxicity in in vivo studies, these organs would be of particular interest in the toxicological evaluation of bithionoloxide.
Research on Bithionoloxide-Induced Targeted Organ Toxicity
Research into targeted organ toxicity aims to identify specific organs or tissues that are adversely affected by a compound and to understand the mechanisms underlying this toxicity. This is a key aspect of preclinical safety evaluation, as it helps to predict potential adverse effects in humans.
Specific studies focusing on bithionoloxide-induced targeted organ toxicity are not prominently featured in the available literature. However, based on the known profiles of related compounds and the general principles of toxicology, certain organs would be considered primary targets for investigation. The liver, being the primary site of metabolism for many xenobiotics, is often a target for drug-induced toxicity. Therefore, hepatotoxicity would be a key concern for bithionoloxide. This would be assessed through the monitoring of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in blood, as well as through histopathological examination of liver tissue.
The kidneys are another common target for drug-induced toxicity due to their role in excretion. Nephrotoxicity would be evaluated by monitoring markers of kidney function such as blood urea (B33335) nitrogen (BUN) and creatinine, and through microscopic examination of kidney tissue. Other organs that would be routinely examined in a comprehensive toxicology study include the heart, lungs, spleen, and gastrointestinal tract.
Analysis of Dose-Response Relationships in Bithionoloxide Toxicological Studies
The analysis of dose-response relationships is a fundamental principle in toxicology. cmmcp.orgtoxmsdt.comlongdom.org It describes the correlation between the amount of a substance administered (the dose) and the magnitude of the biological effect (the response). wikipedia.orguct.ac.za This analysis is crucial for determining the safe and effective dose range of a compound and for establishing key toxicological parameters such as the NOAEL and the LD50.
In the context of bithionoloxide, the in vitro toxicity study against Neoparamoeba spp. provides a clear example of a dose-response relationship. nih.gov The study demonstrated that as the concentration of bithionoloxide increased from 0.1 to 10 mg/L, the percentage of non-viable amoebae also increased over a 72-hour exposure period. nih.govresearchgate.net This positive correlation between dose and effect is a classic example of a dose-response relationship.
A comprehensive toxicological evaluation of bithionoloxide would involve establishing dose-response curves for various toxicological endpoints in both in vitro and in vivo models. These curves are typically sigmoidal in shape and can be used to derive important toxicological parameters. uct.ac.za For example, in a cytotoxicity assay, a dose-response curve would be used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cell population. In an in vivo study, a dose-response curve for a particular adverse effect would help to identify the threshold dose at which the effect first appears.
Research into Potential Adverse Effects of Bithionoloxide in Biological Systems
Research into the potential adverse effects of a compound in biological systems encompasses a broad range of investigations aimed at identifying any undesirable or harmful effects that the compound may produce. These effects can range from mild, transient side effects to severe, life-threatening toxicity.
For bithionoloxide, the available information primarily focuses on its desired pharmacological effect, which is its toxicity towards Neoparamoeba spp. nih.govresearchgate.net However, a thorough preclinical evaluation would also need to investigate its potential for adverse effects in non-target organisms, particularly in the host animal (in this case, Atlantic salmon) and, by extension, in mammals if the compound were to be considered for broader applications.
Potential adverse effects could be related to the compound's primary mechanism of action or to off-target effects. For example, if bithionoloxide exerts its anti-parasitic effect by disrupting a fundamental cellular process, it is possible that it could also affect similar processes in the host's cells, leading to toxicity.
The investigation of adverse effects would involve a combination of in vitro and in vivo studies. In vitro assays could be used to screen for potential liabilities such as cardiotoxicity, neurotoxicity, or immunotoxicity. In vivo studies in animal models would then be used to confirm these findings and to identify any other potential adverse effects that may not be apparent from in vitro studies.
Methodological Approaches for In Vitro and In Vivo Preclinical Evaluation of Bithionoloxide
The preclinical evaluation of a new chemical entity like bithionoloxide involves a standardized set of methodological approaches designed to assess its safety and pharmacological activity before it can be considered for human clinical trials. These methods are guided by international regulatory guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
In Vitro Methodologies:
Cytotoxicity Assays: A variety of assays are used to assess the cytotoxic potential of a compound. These include:
Membrane Integrity Assays: The trypan blue exclusion assay and the lactate (B86563) dehydrogenase (LDH) release assay are commonly used to assess cell membrane damage. nih.govyoutube.com
Metabolic Activity Assays: The MTT and XTT assays measure the metabolic activity of cells, which is an indicator of cell viability. youtube.comthermofisher.com
Apoptosis Assays: Assays that measure the activity of caspases or the externalization of phosphatidylserine (B164497) can be used to determine if a compound induces programmed cell death.
Genotoxicity Assays: These assays are used to assess the potential of a compound to cause genetic damage. The Ames test, which uses bacteria to test for gene mutations, and the in vitro micronucleus test, which assesses chromosomal damage in mammalian cells, are standard assays.
Safety Pharmacology Assays: In vitro assays are used to screen for potential adverse effects on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems. For example, the hERG assay is used to assess the potential for a compound to cause cardiac arrhythmias.
In Vivo Methodologies:
Acute, Sub-chronic, and Chronic Toxicity Studies: These studies are conducted in animal models, typically rodents and a non-rodent species, to assess the systemic toxicity of a compound after single and repeated administrations. murigenics.com A wide range of parameters are monitored, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology.
Pharmacokinetic and Toxicokinetic Studies: These studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites. This information is crucial for interpreting the findings of toxicology studies and for extrapolating the results to humans.
Reproductive and Developmental Toxicity Studies: These studies are conducted to assess the potential of a compound to affect fertility, embryonic and fetal development, and postnatal development.
Carcinogenicity Studies: For compounds that are intended for long-term use, carcinogenicity studies are conducted in rodents to assess their potential to cause cancer.
The specific combination of studies required for the preclinical evaluation of bithionoloxide would depend on its intended therapeutic indication and the duration of its proposed use.
Drug Metabolism and Pharmacokinetics Dmpk Research of Bithionoloxide
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Bithionoloxide
Biotransformation Pathways and Metabolite Identification of Bithionoloxide
Biotransformation is the process by which the body chemically modifies foreign compounds, typically to make them more water-soluble and easier to excrete. nih.govmhmedical.com This usually occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the compound with endogenous molecules. nih.govyoutube.com
In studies with rats, bithionoloxide undergoes extensive metabolism. The major biotransformation pathways identified are glucuronidation and sulfation, which are typical Phase II conjugation reactions. washington.edunih.govwikipedia.org This involves the attachment of glucuronic acid or a sulfate (B86663) group to the bithionoloxide molecule. Additionally, metabolites resulting from both the reduction and oxidation of the parent compound have been identified. These include the formation of bithionol (B75329) sulfone (an oxidation product) and bithionol (a reduction product).
The identified metabolites in rats highlight a complex metabolic profile:
Parent Compound: Bithionoloxide
Phase I Metabolites:
Bithionol (reduction)
Bithionol Sulfone (oxidation)
Phase II Metabolites:
Glucuronide conjugates
Sulfate conjugates
Interactive Table: Identified Metabolites of Bithionoloxide in Rats
| Metabolite Class | Specific Metabolite | Biotransformation Pathway |
|---|---|---|
| Phase I | Bithionol | Reduction |
| Phase I | Bithionol Sulfone | Oxidation |
| Phase II | Glucuronide Conjugates | Glucuronidation |
| Phase II | Sulfate Conjugates | Sulfation |
Influence of the Sulfoxide (B87167) Moiety on Bithionoloxide Metabolism
The sulfoxide group is a key structural feature of bithionoloxide and significantly influences its metabolism. This functional group is the site of both reduction to a sulfide (B99878) (forming bithionol) and oxidation to a sulfone (forming bithionol sulfone). The presence of the sulfoxide makes the molecule susceptible to these opposing metabolic pathways, which contributes to the diversity of metabolites observed. The polarity imparted by the sulfoxide group also likely affects the compound's distribution and its suitability for conjugation reactions like glucuronidation and sulfation.
Analysis of Inter-species Differences in Bithionoloxide Metabolic Profiles
Extrapolating preclinical data from animals to humans requires a thorough understanding of inter-species differences in drug metabolism. nih.govrug.nl The enzymes responsible for metabolism, particularly the cytochrome P450 (CYP) family, can vary significantly in their expression and activity between species like rats and humans. nih.govsemanticscholar.orgresearchgate.net While detailed comparative metabolic studies for bithionoloxide are limited, the metabolic pathways observed in rats (glucuronidation, sulfation, oxidation, and reduction) involve enzyme systems that are also present in humans. However, the relative importance of each pathway and the specific enzyme isoforms involved could differ, potentially leading to different metabolite ratios and clearance rates in humans compared to rats.
Role of the Gut Microbiome in Bithionoloxide Metabolism
The gut microbiome possesses a vast array of enzymes that can metabolize drugs and other foreign compounds, influencing their efficacy and toxicity. nih.govisappscience.org These microbial enzymes are particularly adept at reductive and hydrolytic reactions. nih.govresearchgate.net For bithionoloxide, the gut microbiota could play a role in its metabolism, especially in the reduction of the sulfoxide group to form bithionol. Furthermore, gut microbial enzymes can cleave glucuronide conjugates excreted in the bile, releasing the parent drug or its metabolite for reabsorption (enterohepatic circulation), which can prolong the compound's presence in the body. scispace.com
Drug-Drug Interaction (DDI) Studies Involving Bithionoloxide
Drug-drug interactions (DDIs) can occur when one drug alters the metabolism of another, often by inhibiting or inducing metabolic enzymes like the cytochrome P450s. nih.govnih.govscispace.com Such interactions can lead to changes in drug exposure and potentially altered efficacy or side effects. nih.govyoutube.com Specific DDI studies involving bithionoloxide are not extensively documented. However, given its reliance on major conjugation pathways (glucuronidation and sulfation) and metabolism by oxidative and reductive enzymes, there is a potential for interactions with other drugs that are substrates, inhibitors, or inducers of these same enzyme systems. europa.eubioagilytix.comaumet.com For instance, co-administration with a potent inhibitor of UGTs (UDP-glucuronosyltransferases) could theoretically increase plasma levels of bithionoloxide.
Synthetic Approaches and Derivative Development of Bithionoloxide
Synthetic Methodologies for Bithionoloxide
The synthesis of Bithionoloxide primarily involves the oxidation of its precursor, Bithionol (B75329). This transformation converts the sulfide (B99878) moiety in Bithionol to a sulfoxide (B87167) group, yielding Bithionoloxide. Several oxidizing agents can be employed for this conversion, with common methods including oxidation with hydrogen peroxide or sodium hypochlorite.
Oxidation with Hydrogen Peroxide: Bithionol is treated with hydrogen peroxide, often in the presence of a suitable catalyst, to facilitate the oxidation of the sulfur atom, thereby producing Bithionoloxide smolecule.com.
Oxidation with Sodium Hypochlorite: This method involves reacting Bithionol with sodium hypochlorite, which effectively oxidizes the sulfide to a sulfoxide smolecule.com.
These methods provide established routes for obtaining Bithionoloxide, laying the groundwork for further chemical exploration.
Synthesis of Bithionoloxide Derivatives and Analogs
While the direct synthesis of specific Bithionoloxide derivatives and analogs is not extensively detailed in the provided literature, the general principles of medicinal chemistry suggest that such compounds would be synthesized through targeted chemical modifications of the Bithionoloxide core structure. These modifications are typically aimed at altering specific functional groups or introducing new ones to explore structure-activity relationships (SARs) and optimize biological properties wikipedia.orgslideshare.netmdpi.comresearchgate.net. The synthesis of analogs would involve variations on the Bithionoloxide scaffold, potentially altering the position or nature of substituents on the aromatic rings or modifying the sulfoxide group itself.
Structure-Activity Relationship (SAR) Studies of Bithionoloxide and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, establishing a link between a molecule's chemical structure and its biological activity wikipedia.orgslideshare.netashp.org. By systematically modifying a lead compound's structure and evaluating the resulting biological effects, researchers can identify key structural features responsible for activity and optimize potency, selectivity, and pharmacokinetic properties. While specific detailed SAR studies focused on Bithionoloxide derivatives were not found in the provided search results, the general application of SAR principles is crucial for guiding the design of novel Bithionoloxide analogs with potentially enhanced or altered biological profiles. For instance, studies involving related compounds have utilized SAR to understand inhibition mechanisms and optimize activity iu.edu.
Biological Evaluation of Synthesized Bithionoloxide Derivatives
The biological evaluation of synthesized compounds is a critical step in drug discovery and development. Bithionoloxide itself has demonstrated a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties smolecule.comontosight.aimedkoo.combiorxiv.orghodoodo.comchemsrc.com. These activities serve as a basis for exploring its derivatives. However, specific research findings detailing the biological evaluation of synthesized Bithionoloxide derivatives were not explicitly found in the provided literature. The focus of the available data is primarily on the activities of Bithionoloxide itself.
In Vitro and In Vivo Screening of Bithionoloxide Analogs
In vitro and in vivo screening are essential for assessing the efficacy and safety of drug candidates. Bithionoloxide has shown in vitro toxicity against Neoparamoeba spp., the causative agent of amoebic gill disease in fish, at concentrations ranging from 0.1 to 10 mg/L over 72 hours chemsrc.com. While this demonstrates an in vitro activity of Bithionoloxide, the specific results from in vitro or in vivo screening of synthesized analogs or derivatives of Bithionoloxide are not detailed in the provided search results.
Molecular Docking and Computational Studies in Bithionoloxide Derivative Design
Molecular docking and other computational studies play a significant role in modern drug design by predicting binding affinities and interactions between molecules and their biological targets. Bithionoloxide has been included in virtual screening and molecular docking studies. For example, in a study aimed at identifying potential anti-SARS-CoV-2 drug candidates, Bithionoloxide was docked against the Menin/histone-lysine N-methyltransferase MLL, yielding a Vina score of -6.9 kcal/mol nih.govresearchgate.net. Such computational approaches, alongside Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable for predicting the biological activity of new chemical entities and guiding the rational design of Bithionoloxide derivatives with desired therapeutic properties mdpi.comnih.govnih.gov.
Advanced Research Directions and Emerging Applications of Bithionoloxide
Identification of Novel Therapeutic Targets and Pathways for Bithionoloxide Action
Current research has identified Bithionoloxide as a potential inhibitor of Menin/histone-lysine N-methyltransferase MLL (MLL) nih.gov. This discovery stems from virtual screening studies, suggesting a role for Bithionoloxide in epigenetic regulation, given MLL's function as a key enzyme in histone methylation, which is critical for gene expression nih.gov. Targeting MLL pathways could therefore represent a novel therapeutic strategy, particularly in the context of cancers associated with MLL dysregulation.
Beyond this specific molecular target, Bithionoloxide's broader biological activity is also under investigation. Its structural relationship to Bithionol (B75329), a compound known for its antiparasitic efficacy, has led to research exploring Bithionoloxide's potential to disrupt specific biochemical pathways essential for parasite survival and reproduction ontosight.ai. While Bithionol has been shown to induce dose-dependent cytotoxicity, cell cycle arrest, and increased reactive oxygen species (ROS) generation in ovarian cancer cell lines chemsrc.comchemsrc.com, Bithionoloxide itself did not exhibit similar effects on glycogen (B147801) accumulation in one comparative study iu.edu. These findings underscore the necessity for detailed mechanistic investigations to fully elucidate the pathways modulated by Bithionoloxide in various biological systems.
Table 8.1.1: Identified Targets and Pathways Associated with Bithionoloxide Research
| Target/Pathway | Activity/Effect | Research Context |
| Menin/histone-lysine N-methyltransferase MLL (MLL) | Potential inhibitor | Virtual screening for anti-SARS-CoV-2 drug candidates, identified as a hit nih.gov |
| Parasitic biochemical pathways | Disruption of survival and reproduction | Investigated for potential anthelmintic/antiparasitic activity ontosight.ai |
| Cell cycle regulation, ROS generation (Bithionol effect) | Cell cycle arrest at G1/M phase, increased ROS generation | Observed for Bithionol in ovarian cancer cell lines chemsrc.comchemsrc.com |
| Glycogen accumulation (Bithionoloxide effect) | No inhibition observed | In vitro study comparing Bithionol and Bithionoloxide in cell lines iu.edu |
Academic Contributions of Bithionoloxide Research to the One Health Initiative (Veterinary and Human Health Intersections)
Research into Bithionoloxide holds relevance for the One Health initiative by bridging veterinary and human health concerns, particularly through its antiparasitic potential. Bithionoloxide, like its parent compound Bithionol, has been investigated for its anthelmintic and antiparasitic properties ontosight.aivdoc.pub. Studies have demonstrated its in vitro toxicity against Neoparamoeba spp., a pathogen causing amoebic gill disease (AGD) in fish chemsrc.comchemsrc.com. AGD is a significant concern in aquaculture, impacting both fish health and the economic viability of the industry.
By identifying compounds effective against pathogens that affect animal populations, such as Neoparamoeba spp., research on Bithionoloxide contributes to the broader goal of preventing the spread of diseases and maintaining the health of both animal and human populations. The study of antiparasitic agents often reveals shared biological targets or mechanisms across different species, fostering a holistic approach to disease control. Further research into Bithionoloxide's efficacy and mechanisms against a range of parasites could uncover applications beneficial for both veterinary and human medicine, aligning with the One Health paradigm of interconnected health systems.
Table 8.4.1: Bithionoloxide Research Relevance to the One Health Initiative
| Area of Research | Relevance to One Health | Specific Findings/Context |
| Antiparasitic/Anthelmintic Activity | Addresses shared health challenges posed by parasites in humans and animals. | Bithionoloxide investigated for anthelmintic/antiparasitic properties ontosight.aivdoc.pub. |
| Neoparamoeba spp. Toxicity | Impacts aquatic animal health (veterinary) and potentially broader ecosystem health. | Demonstrated in vitro toxicity to Neoparamoeba spp., causative agent of amoebic gill disease (AGD) chemsrc.comchemsrc.com. |
| Potential for broad-spectrum efficacy | Could lead to treatments applicable across different species, reinforcing integrated health strategies. | Implied by its antiparasitic nature; requires further investigation. |
Pharmacogenomics and Personalized Medicine Considerations for Bithionoloxide
The current body of research, as presented in the provided search results, does not offer specific insights into the pharmacogenomics or personalized medicine applications of Bithionoloxide. There are no studies detailing how genetic variations might influence an individual's response to Bithionoloxide, nor are there investigations into tailoring its therapeutic use based on genetic profiles. Therefore, this area remains largely unexplored in the context of the available literature. Future research could potentially investigate genetic markers that predict efficacy or susceptibility to adverse effects, paving the way for personalized treatment strategies if Bithionoloxide progresses towards clinical application.
Future Prospects for Bithionoloxide in Contemporary Medicine and Research
Bithionoloxide presents several promising avenues for future research and potential applications in contemporary medicine. Its identification as a potential inhibitor of Menin/histone-lysine N-methyltransferase MLL nih.gov opens doors for exploring its utility in epigenetic-based therapies, particularly in oncology where MLL plays a critical role. Further elucidation of its mechanism of action against MLL and other potential targets could lead to the development of novel targeted therapies.
The compound's established antiparasitic and anthelmintic properties ontosight.aivdoc.pub continue to be an area of interest, especially in light of its demonstrated toxicity to pathogens like Neoparamoeba spp. chemsrc.comchemsrc.com. This suggests potential applications in treating parasitic infections in both human and veterinary medicine, contributing to the One Health initiative.
Moreover, advancements in drug delivery systems, as indicated by its inclusion in various patent applications for controlled-release formulations and parenteral administration googleapis.comgoogle.comgoogle.comgoogleapis.comgoogle.com, could overcome pharmacokinetic limitations and enhance its therapeutic efficacy and patient compliance. Research into combination therapies, particularly with cytostatics google.com, also holds promise for improving treatment outcomes in complex diseases like cancer or resistant parasitic infections.
However, significant research gaps remain. Detailed mechanistic studies are needed to fully understand Bithionoloxide's targets and pathways, especially in comparison to its parent compound, Bithionol iu.edu. The development of specific, stable formulations for various routes of administration, including parenteral ones, requires dedicated investigation. Furthermore, exploring its pharmacogenomic profile could pave the way for personalized medicine approaches. Collectively, these research directions underscore Bithionoloxide's potential as a versatile therapeutic agent, warranting continued academic and scientific inquiry.
Q & A
Q. What are the structural characteristics and nomenclature of Bithionoloxide, and how do they relate to its anthelmintic activity?
Bithionoloxide (IUPAC: 6,6'-Sulfinylbis(2,4-dichlorophenol), CAS: 844-26-8) is a sulfur-containing phenolic compound with the molecular formula C₁₂H₆Cl₄O₃S. Its structure features two dichlorophenol rings linked by a sulfinyl group, which contributes to its redox activity and binding affinity to trematode proteins. Structural characterization should include nuclear magnetic resonance (NMR) for proton environments, mass spectrometry for molecular weight confirmation (theoretical: 448.97 g/mol), and elemental analysis to verify purity. The sulfinyl bridge enhances stability in biological systems, critical for sustained anthelmintic effects .
Q. What standardized protocols are recommended for synthesizing and characterizing Bithionoloxide in laboratory settings?
Synthesis protocols should follow strict stoichiometric control, starting with 2,4-dichlorophenol and sulfur monochloride under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted precursors. Characterization requires:
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) to confirm ≥95% purity.
- Structural verification : Infrared spectroscopy (IR) for sulfinyl (S=O) stretching (1050–1150 cm⁻¹) and chlorine substituents.
- Reproducibility : Detailed documentation of reaction conditions (temperature, solvent ratios) and yield calculations, adhering to journal guidelines for experimental transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for Bithionoloxide across different trematode models?
Discrepancies in efficacy may arise from variations in parasite strains, host metabolism, or experimental design. To address this:
- Comparative dose-response studies : Use standardized trematode cultures (e.g., Fasciola hepatica vs. Schistosoma mansoni) under controlled in vitro conditions.
- Metabolic profiling : Analyze hepatic cytochrome P450-mediated degradation in host models to quantify bioactive vs. metabolized forms.
- Contextual analysis : Classify contradictions as "substantial" (true divergence in mechanism) or "contextual" (methodological differences) using frameworks from qualitative research .
Q. What methodological considerations are critical when designing in vivo dose-response studies for Bithionoloxide?
Key considerations include:
- Ethical compliance : Adhere to animal welfare guidelines (e.g., 3Rs principles) and obtain institutional review board approval for vertebrate models.
- Pharmacokinetic parameters : Measure bioavailability via plasma concentration-time curves and tissue distribution using radiolabeled Bithionoloxide.
- Control groups : Include vehicle-only controls and benchmark anthelmintics (e.g., praziquantel) to normalize efficacy metrics.
- Statistical rigor : Use power analysis to determine sample size and ANOVA for inter-group comparisons, reporting confidence intervals and p-values .
Q. How can analytical methods be optimized to detect Bithionoloxide metabolites in environmental or biological matrices?
Advanced detection strategies involve:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Employ multiple reaction monitoring (MRM) for metabolite-specific transitions (e.g., m/z 449 → 281 for dechlorinated derivatives).
- Sample preparation : Solid-phase extraction (C18 cartridges) to isolate metabolites from complex matrices like serum or soil.
- Quality controls : Spike recovery experiments (70–130% acceptable range) and internal standards (deuterated analogs) to correct for matrix effects.
- Data transparency : Publish raw chromatograms and calibration curves in supplementary materials for peer validation .
Q. What strategies mitigate oxidative degradation of Bithionoloxide during long-term stability studies?
- Storage conditions : Use amber vials under nitrogen atmosphere at –20°C to prevent photolytic and thermal degradation.
- Stabilizers : Add antioxidants like butylated hydroxytoluene (BHT, 0.01% w/v) to formulations.
- Degradation kinetics : Monitor sulfoxide-to-sulfone conversion via high-resolution mass spectrometry (HRMS) and apply Arrhenius modeling to predict shelf life .
Methodological Frameworks for Data Interpretation
Q. How should researchers integrate contradictory findings on Bithionoloxide’s mechanism of action into a cohesive model?
- Systematic review : Use PRISMA guidelines to aggregate in vitro and in vivo data, highlighting study limitations (e.g., unmeasured confounders).
- Mechanistic modeling : Apply molecular docking simulations to compare Bithionoloxide’s binding to trematode thioredoxin reductase vs. host enzymes.
- Meta-analysis : Calculate pooled effect sizes (Hedges’ g) for parasite mortality rates across studies, adjusting for publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
